molecular formula C19H35ClO2 B13761673 (Z)-Octadec-9-enyl chloroformate CAS No. 50807-71-1

(Z)-Octadec-9-enyl chloroformate

Cat. No.: B13761673
CAS No.: 50807-71-1
M. Wt: 330.9 g/mol
InChI Key: WWHPFZLMAISGAI-KTKRTIGZSA-N
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Description

(Z)-Octadec-9-enyl chloroformate is an organic compound that belongs to the class of chloroformates It is characterized by the presence of a chloroformate group attached to an unsaturated long-chain hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Octadec-9-enyl chloroformate typically involves the reaction of (Z)-Octadec-9-en-1-ol with phosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

(Z)-Octadec-9-en-1-ol+Phosgene(Z)-Octadec-9-enyl chloroformate+HCl\text{(Z)-Octadec-9-en-1-ol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} (Z)-Octadec-9-en-1-ol+Phosgene→(Z)-Octadec-9-enyl chloroformate+HCl

The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated systems to control the addition of reactants and the removal of by-products, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-Octadec-9-enyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form (Z)-Octadec-9-en-1-ol and carbon dioxide.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Amines: React with this compound to form carbamates.

    Alcohols: React to form carbonates.

    Water: Causes hydrolysis, leading to the formation of (Z)-Octadec-9-en-1-ol.

Major Products

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    (Z)-Octadec-9-en-1-ol: Formed from hydrolysis.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-Octadec-9-enyl chloroformate is used as a reagent for the introduction of chloroformate groups into molecules. This is particularly useful in the synthesis of complex organic compounds.

Biology and Medicine

In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function. It can also be used in the development of drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable carbamates and carbonates makes it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism of action of (Z)-Octadec-9-enyl chloroformate involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of the chemical and physical properties of the target molecules. The molecular targets include amines, alcohols, and other nucleophiles, which react with the chloroformate group to form stable products.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloroformate: Commonly used in organic synthesis for the protection of amine groups.

    Ethyl chloroformate: Used in the derivatization of compounds for analytical purposes.

    Isobutyl chloroformate: Employed in the preparation of short-chain fatty acid derivatives.

Uniqueness

(Z)-Octadec-9-enyl chloroformate is unique due to its long-chain unsaturated hydrocarbon structure, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and flexibility, such as in the production of specialized polymers and coatings.

Properties

CAS No.

50807-71-1

Molecular Formula

C19H35ClO2

Molecular Weight

330.9 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] carbonochloridate

InChI

InChI=1S/C19H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9-

InChI Key

WWHPFZLMAISGAI-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)Cl

Origin of Product

United States

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